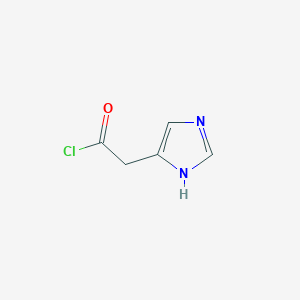

2-(1H-imidazol-5-yl)acetyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)acetyl chloride |

InChI |

InChI=1S/C5H5ClN2O/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8) |

InChI Key |

UPRKJRUZQSYJHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CC(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 1h Imidazol 5 Yl Acetyl Chloride

Nucleophilic Acyl Substitution Pathways

The core reactivity of 2-(1H-imidazol-5-yl)acetyl chloride is centered around the highly electrophilic carbonyl carbon. This electrophilicity is enhanced by the inductive electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. libretexts.orglibretexts.org Nucleophilic attack on this carbon initiates a two-step addition-elimination mechanism, which is the fundamental pathway for its reactions with a variety of nucleophiles. libretexts.org

Reaction with Amine Nucleophiles: Formation of Amides

The reaction of this compound with primary or secondary amines is a vigorous process that yields N-substituted amides. This transformation follows the characteristic nucleophilic addition-elimination mechanism. wikipedia.org The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a stable leaving group. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. wikipedia.org

While specific kinetic and thermodynamic data for the amidation of this compound are not extensively documented in publicly available literature, the general principles of acyl chloride reactivity suggest that these reactions are both kinetically rapid and thermodynamically favorable. The high reactivity of acyl chlorides ensures a low activation energy for the initial nucleophilic attack.

Table 1: Illustrative Factors Influencing Amidation Kinetics

| Factor | Influence on Reaction Rate | Rationale |

| Amine Nucleophilicity | Increased rate with stronger nucleophiles (e.g., primary > secondary amines) | A more nucleophilic amine will attack the electrophilic carbonyl carbon more readily. |

| Steric Hindrance | Decreased rate with bulkier amines or acyl chlorides | Steric bulk can impede the approach of the nucleophile to the reaction center. |

| Solvent Polarity | Rate can be influenced by the ability of the solvent to stabilize the tetrahedral intermediate | Polar aprotic solvents are often used to facilitate these reactions. |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction to proceed. |

This table presents general trends in acylation reactions, as specific quantitative data for this compound is not available.

Esterification with Alcohol Nucleophiles: Synthesis of Esters

The reaction of this compound with alcohols results in the formation of the corresponding esters. This esterification proceeds via the same nucleophilic addition-elimination mechanism observed with amine nucleophiles. chemguide.co.uk The oxygen atom of the alcohol, with its lone pair of electrons, acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. chemguide.co.uk This prevents the protonation of the alcohol and the potential for side reactions. The reaction is generally rapid and exothermic. chemguide.co.uk

The imidazole (B134444) ring itself can play a catalytic role in acyl transfer reactions, potentially influencing the rate of esterification. acs.org The non-bonding electron pair on one of the imidazole nitrogens can act as an intramolecular catalyst.

Thioacylation with Thiol Nucleophiles: Generation of Thioesters

Thioesters can be synthesized from this compound through its reaction with thiols. This process, known as thioacylation, also follows the nucleophilic addition-elimination pathway. A thiolate anion, generated by deprotonating a thiol with a base, is a potent nucleophile that readily attacks the acyl chloride. The resulting tetrahedral intermediate then collapses to form the thioester and a chloride ion. Due to the high nucleophilicity of thiolates, this reaction is generally efficient.

Hydrolytic Degradation Pathways

Acyl chlorides are highly susceptible to hydrolysis, and this compound is no exception. Contact with water leads to its rapid degradation to the corresponding carboxylic acid, 2-(1H-imidazol-5-yl)acetic acid, and hydrochloric acid. wikipedia.org

Solvent-Mediated Hydrolysis Mechanisms

The hydrolysis of acyl chlorides in water typically proceeds through a nucleophilic addition-elimination mechanism where water acts as the nucleophile. acs.orgcdnsciencepub.com The reaction can be catalyzed by either acid or base. In neutral water, one molecule of water can act as the nucleophile while a second water molecule can act as a general base to accept a proton, facilitating the reaction.

The rate of hydrolysis is generally rapid and pseudo-first-order with respect to the acyl chloride when water is present in large excess (as the solvent). cdnsciencepub.com The presence of the imidazole ring in this compound can influence the hydrolysis rate. The imidazole moiety can be protonated or deprotonated depending on the pH, which in turn affects the electronic properties of the entire molecule and its susceptibility to nucleophilic attack by water. Studies on related acetylimidazole derivatives have shown that the hydrolysis rates are pH-dependent. cdnsciencepub.com

Influence of pH on Hydrolysis Kinetics and Product Distribution

The hydrolysis of this compound is a critical factor in its handling and reaction efficiency, as the acyl chloride functional group is highly susceptible to nucleophilic attack by water. The reaction results in the formation of 2-(1H-imidazol-5-yl)acetic acid and hydrochloric acid, the latter of which can significantly lower the pH of the reaction medium if not buffered or neutralized.

The kinetics of this hydrolysis are strongly dependent on the pH of the aqueous environment. While specific kinetic data for this compound is not extensively documented in publicly available literature, the behavior can be inferred from the well-studied hydrolysis of other acyl chlorides and related imidazole derivatives. Generally, the hydrolysis of acyl chlorides is accelerated under both acidic and basic conditions.

Under neutral and acidic conditions (pH < 7), the hydrolysis rate is influenced by the concentration of water molecules acting as nucleophiles. The imidazole ring, being a weak base (pKa of its conjugate acid is around 7), will exist in a protonated state in acidic solutions. This protonation can influence the electronic properties of the molecule, though the primary site of reaction remains the highly electrophilic carbonyl carbon of the acyl chloride.

In alkaline environments (pH > 7), the hydrolysis rate increases dramatically due to the presence of the much more potent nucleophile, the hydroxide (B78521) ion (OH⁻). The reaction transitions to a base-catalyzed mechanism, which is typically several orders of magnitude faster than the neutral or acid-catalyzed pathways.

The product distribution is straightforward, leading to a single carboxylic acid product. However, the pH of the solution will dictate the ionization state of both the product, 2-(1H-imidazol-5-yl)acetic acid, and the imidazole ring within it.

A hypothetical pH-rate profile for the hydrolysis of this compound would be expected to show a "U" shape, with a minimum rate in the mid-pH range (around pH 4-6) and increasing rates at both lower and higher pH values.

Table 1: Expected pH Influence on Hydrolysis of this compound

| pH Range | Dominant Nucleophile | Expected Relative Rate | Primary Hydrolysis Product | Product's Ionic State |

| Acidic (pH < 4) | H₂O | Moderate to Fast | 2-(1H-Imidazol-5-yl)acetic acid | Imidazole ring protonated |

| Near-Neutral (pH 4-6) | H₂O | Slowest | 2-(1H-Imidazol-5-yl)acetic acid | Zwitterionic/Neutral |

| Alkaline (pH > 8) | OH⁻ | Very Fast | 2-(1H-Imidazol-5-yl)acetic acid | Carboxylate and neutral imidazole |

Participation in Condensation Reactions

This compound is a potent acylating agent and is thus well-suited to participate in various condensation reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.

One of the key applications of acyl chlorides is in Claisen-type condensation reactions. wikipedia.orgmasterorganicchemistry.com In a "crossed" Claisen condensation, an enolate, typically generated from an ester or ketone, can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. wikipedia.orglibretexts.org This reaction pathway is highly efficient for acyl chlorides due to their high reactivity and the excellent leaving group ability of the chloride ion.

The reaction of this compound with a ketone or ester enolate would lead to the formation of a β-dicarbonyl compound containing an imidazole moiety. For instance, reacting it with the enolate of acetone (B3395972) would yield 1-(1H-imidazol-5-yl)butane-2,4-dione. Such products are valuable synthetic intermediates, as the β-dicarbonyl unit can be used in a wide array of subsequent transformations, including the synthesis of heterocyclic systems like pyrazoles or pyrimidines.

The general scheme for such a condensation is as follows:

Enolate Formation: A suitable base (e.g., sodium hydride or lithium diisopropylamide) is used to deprotonate a ketone or ester at the α-position, forming a nucleophilic enolate. wikipedia.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound.

Elimination: The tetrahedral intermediate formed collapses, eliminating the chloride ion to yield the β-dicarbonyl product. libretexts.org

This strategy allows for the incorporation of the (imidazol-5-yl)acetyl structural unit into larger, more complex polyfunctional molecules, which is a common requirement in medicinal chemistry and materials science.

Electrophilic Behavior and Interaction with Pi-Systems

The acyl chloride group in this compound is a strong electrophile, capable of reacting with various nucleophiles, including the electron-rich pi-systems of aromatic compounds. The classic example of this reactivity is the Friedel-Crafts acylation. organic-chemistry.orgresearchgate.net

In a typical Friedel-Crafts acylation, the acyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net The Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is then attacked by the pi-electrons of an aromatic ring, like benzene (B151609), leading to the formation of a ketone after a deprotonation step restores the aromaticity of the ring. organic-chemistry.org

When applying this to this compound, a potential complication arises from the presence of the imidazole ring itself. The nitrogen atoms of the imidazole are Lewis basic and can also coordinate with the Lewis acid catalyst. This could lead to several outcomes:

Catalyst Deactivation: The imidazole moiety could sequester the Lewis acid, rendering it unavailable to activate the acyl chloride. This would necessitate the use of excess catalyst.

Ring Acylation: If the imidazole ring itself is sufficiently activated, intermolecular self-acylation could occur, leading to undesired polymeric byproducts.

Successful Acylation: With careful control of reaction conditions (e.g., low temperatures, choice of a milder Lewis acid), the desired acylation of an external pi-system can be achieved. google.com

Assuming the reaction proceeds as intended with a simple aromatic like benzene, the product would be 1-phenyl-2-(1H-imidazol-5-yl)ethan-1-one. This reaction demonstrates the potent electrophilic character of the molecule and its ability to form C-C bonds with aromatic systems.

Comparative Reactivity Analysis with Other Imidazole-Based Acylating Agents

The reactivity of this compound can be better understood by comparing it with other common imidazole-based acylating agents.

N-Acyl imidazoles, such as N-acetylimidazole, are widely used as acyl transfer reagents. nih.govkyoto-u.ac.jp Unlike this compound, where the acyl group is attached to a carbon atom of the imidazole ring (a C-acyl imidazole), in N-acyl imidazoles, the acyl group is attached to one of the ring's nitrogen atoms. This structural difference leads to significant distinctions in reactivity.

Reactivity and Leaving Group: this compound is an acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion (Cl⁻). chemguide.co.uk N-acyl imidazoles are generally less reactive than acyl chlorides but more reactive than esters or amides. nih.gov Their reactivity stems from the fact that the imidazolide (B1226674) anion is a good leaving group, stabilized by the aromaticity of the imidazole ring.

Hydrolytic Stability: Acyl chlorides react rapidly, often violently, with water. chemguide.co.uk N-acyl imidazoles also hydrolyze in water but are generally more stable, with some sterically hindered derivatives showing significant resistance to hydrolysis. researchgate.netorganic-chemistry.org Their stability allows them to be used in aqueous or partially aqueous biological systems where acyl chlorides would be instantly quenched. kyoto-u.ac.jp

Reaction Products: The reaction of this compound with a nucleophile (e.g., an amine) yields an amide and HCl. The reaction of an N-acyl imidazole with an amine yields an amide and regenerates the imidazole molecule, which can sometimes act as a catalyst itself.

Table 2: Comparative Reactivity of C-Acyl vs. N-Acyl Imidazoles

| Feature | This compound (C-Acyl) | N-Acyl Imidazole |

| Functional Group | Acyl Chloride | Acyl Imidazole (Azolide) |

| Relative Reactivity | Very High | Moderate to High |

| Leaving Group | Chloride (Cl⁻) | Imidazolide Anion |

| Hydrolysis Rate | Very Fast | Moderate to Fast |

| Byproduct with Amines | HCl | Imidazole |

Imidazole sulfonyl chlorides, such as 1H-imidazole-1-sulfonyl chloride, represent another class of imidazole-based activating agents. Their reactivity is fundamentally different from that of acyl chlorides.

Type of Reaction: this compound is an acylating agent , meaning it transfers an acetyl group (R-C=O). Imidazole sulfonyl chlorides are sulfonylating agents , transferring a sulfonyl group (R-SO₂).

Electrophilic Center: In the acyl chloride, the electrophilic center is the carbonyl carbon. In the sulfonyl chloride, the electrophilic center is the sulfur atom.

Products: Reaction of this compound with an amine yields an amide (R-CO-NR'₂). Reaction of an imidazole sulfonyl chloride with an amine yields a sulfonamide (R-SO₂-NR'₂). These two functional groups have distinct chemical and physical properties.

Reactivity Profile: While both are reactive electrophiles, the specific reaction conditions and nucleophile selectivities can differ. Sulfonyl chlorides are generally less reactive towards water than acyl chlorides but are still considered moisture-sensitive. noaa.gov The reactivity of both can be influenced by the substituents on the imidazole and aryl/alkyl portions of the molecule.

In essence, while both are reactive chlorides derived from imidazole, they belong to different classes of organic compounds and are used for entirely different synthetic transformations.

Contrasting Electrophilicity with Less Activated Imidazole Derivatives (e.g., Hydroxymethyl- or Methoxy-substituted Imidazoles)

The chemical reactivity of this compound is significantly influenced by the electronic properties of the imidazole ring. The acetyl chloride moiety is a potent electrophile due to the presence of the electron-withdrawing carbonyl group and the good leaving group character of the chloride ion. The imidazole ring itself, particularly when attached at the C5 position, can modulate this electrophilicity. To understand the reactivity of this compound, it is instructive to contrast it with imidazole derivatives bearing electron-donating substituents, such as hydroxymethyl or methoxy (B1213986) groups.

The acetyl chloride group at the C5 position of the imidazole ring acts as a strong electron-withdrawing group. This effect decreases the electron density of the imidazole ring and, in turn, enhances the partial positive charge on the carbonyl carbon of the acetyl chloride. This heightened electrophilicity makes this compound highly susceptible to nucleophilic attack. In general, N-acyl imidazoles are recognized as reactive acyl transfer reagents, exhibiting greater reactivity towards nucleophiles than typical amides. nih.gov The reactivity of these compounds can be further tuned by the introduction of various substituents. nih.gov

In contrast, imidazole derivatives bearing electron-donating groups, such as a hydroxymethyl (-CH₂OH) or a methoxy (-OCH₃) group, would be expected to exhibit a comparatively lower electrophilicity at an analogous acyl chloride functional group. These electron-donating groups increase the electron density of the imidazole ring through inductive and/or resonance effects. This increased electron density on the imidazole ring can be partially relayed to the acetyl chloride moiety, thereby reducing the partial positive charge on the carbonyl carbon and making it less electrophilic.

The following table provides a qualitative comparison of the expected electrophilicity and related electronic properties of these compounds.

| Feature | This compound | Imidazolyl Acetyl Chloride with Hydroxymethyl/Methoxy Substituent |

| Nature of Imidazole Substituent | Acetyl chloride (electron-withdrawing) | Hydroxymethyl/Methoxy (electron-donating) |

| Effect on Imidazole Ring | Decreases electron density | Increases electron density |

| Effect on Carbonyl Carbon | Increases partial positive charge (δ+) | Decreases partial positive charge (δ+) |

| Expected Electrophilicity | High | Moderate to Low |

| Reactivity towards Nucleophiles | High | Moderate to Low |

It is also important to consider that the imidazole nucleus is a versatile component in chemical synthesis and can act as a catalyst in various reactions, including hydrolysis. nih.govyoutube.com The electronic nature of the substituents on the imidazole ring will not only affect the electrophilicity of an attached acyl chloride but also the catalytic properties of the imidazole moiety itself.

Applications in Advanced Organic Synthesis Research

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The dual reactivity of 2-(1H-imidazol-5-yl)acetyl chloride makes it an ideal starting material for the synthesis of various heterocyclic compounds. The electrophilic acetyl chloride can readily react with nucleophiles, while the imidazole (B134444) ring can participate in cyclization reactions.

Construction of Imidazole-Fused Ring Systems

The imidazole moiety of this compound is a key structural element for the creation of fused heterocyclic systems. Fused imidazoles, such as benzimidazoles, purines, and imidazo[4,5-b]pyridines, can be synthesized through the condensation of ortho-diamino(hetero)arenes with aldehydes, a process that can be facilitated by reagents like chlorotrimethylsilane (B32843) in DMF. organic-chemistry.org The structural motif of this compound is integral to more complex fused systems like imidazo[2,1-b]thiazoles. nih.gov The synthesis of such fused systems often requires multi-step processes where the imidazole core is either constructed or modified. rsc.org A plausible synthetic route could involve utilizing the acetyl chloride function to attach the imidazole to another molecule, followed by an intramolecular cyclization involving one of the nitrogen atoms of the imidazole ring.

Synthesis of β-Lactam Derivatives Incorporating Imidazole Moieties

The Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine, is a fundamental method for synthesizing β-lactams. nih.gov Acetyl chlorides are frequently used as precursors for the in-situ generation of ketenes in the presence of a base like triethylamine. Consequently, this compound can act as a precursor to (1H-imidazol-5-yl)methylketene. This ketene can then undergo cycloaddition with a variety of imines to produce β-lactams substituted with an imidazole group. The general procedure for this reaction involves treating an imine with an excess of the 2-heterosubstituted acetyl chloride in a solvent such as dichloromethane (B109758), with a tertiary amine base. nih.gov This methodology has been effectively applied to synthesize a range of substituted β-lactams, including those that are fused to other ring systems. nih.gov The inclusion of an imidazole moiety is particularly significant, as both β-lactams and imidazoles are core components of numerous pharmaceutical compounds. mdpi.com

Formation of Thiazolidinone and Imidazolidinone Structures

Thiazolidinones and imidazolidinones represent important classes of heterocyclic compounds in medicinal chemistry. One established method for synthesizing 4-thiazolidinones is the reaction of a thiourea (B124793) with a chloroacetyl chloride derivative. researchgate.net In this synthetic scheme, this compound can react with substituted thioureas to yield 2-imino-5-((1H-imidazol-5-yl)methyl)thiazolidin-4-ones. An alternative route to thiazolidinones involves the condensation of thioglycolic acid with an aldehyde and an amine. nih.gov

The synthesis of imidazolidinone derivatives can also be accomplished using this compound. For instance, the acylation of a suitable diamine or amino alcohol with the acetyl chloride, followed by a cyclization step, can lead to the formation of the desired heterocyclic core. The reaction of imidazolidine-2-thione with acyl chlorides has been demonstrated to yield mono- and di-acylated products, which are themselves valuable intermediates for further synthetic modifications. nih.gov

| Heterocyclic Product | General Synthetic Approach | Function of this compound |

| β-Lactam | Staudinger [2+2] cycloaddition | Precursor for (1H-imidazol-5-yl)methylketene |

| Thiazolidinone | Reaction with a thiourea derivative | Provides the necessary acetyl chloride component for ring closure |

| Imidazolidinone | Acylation of a diamine followed by cyclization | Serves as the acylating agent to introduce the (1H-imidazol-5-yl)acetyl group |

Derivatization to Chromone (B188151) and Chalcone (B49325) Analogues with Imidazole Functionality

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, serve as precursors for flavonoids and possess a broad spectrum of biological activities. acs.orgresearchgate.net Their synthesis is commonly achieved through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. acs.org this compound can be employed to prepare an imidazole-containing acetophenone precursor via a Friedel-Crafts acylation of benzene (B151609) or a substituted benzene. The resulting 1-aryl-2-(1H-imidazol-5-yl)ethan-1-one can then be condensed with an appropriate aldehyde to form the desired chalcone analogue. The creation of chalcone-imidazole hybrids is a known strategy for developing new therapeutic agents. nih.govacs.org

Chromones are another class of biologically active heterocyclic compounds. While a direct synthesis from the acetyl chloride is not straightforward, it could be used to acylate a phenol. The resulting ester could then undergo a Baker-Venkataraman rearrangement, followed by cyclization, to form the chromone ring. A more direct method that has been reported is the synthesis of 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives, which underscores the interest in combining these two heterocyclic systems. rsc.org

Utility in the Preparation of Key Pharmaceutical Intermediates

Building Block for Nitrogen-Containing Drug Candidates

Nitrogen-containing heterocycles are fundamental to medicinal chemistry, with over 85% of all physiologically active pharmaceuticals containing at least one heteroatom. mdpi.com The imidazole ring is a particularly privileged structure, appearing in a multitude of natural products and synthetic drugs. rsc.orgnih.gov This includes well-known medications such as the antiemetic ondansetron (B39145) and the antihypertensive losartan. nih.gov The inherent polarity of the imidazole ring can enhance the pharmacokinetic properties of drug candidates, including their solubility. nih.gov

This compound is a valuable reagent for incorporating the (1H-imidazol-5-yl)acetyl moiety into potential drug molecules. smolecule.com Its reactive acetyl chloride group readily couples with nucleophiles like amines, alcohols, and thiols, making it a versatile tool for lead optimization and for building compound libraries for high-throughput screening. The synthesis of nitrogen-containing drug candidates often depends on the assembly of various heterocyclic building blocks, and this compound is an excellent candidate for this purpose. mdpi.com

| Drug Class | Example Drug | Significance of the Imidazole Moiety |

| Antiemetic | Ondansetron | A core structural element of the molecule |

| Antihypertensive | Losartan | A key component of the drug's pharmacophore |

| Antiviral | Acyclovir | Acts as a bioisosteric replacement for a purine (B94841) ring |

| Antifungal | Ketoconazole | Essential for the compound's biological activity |

Synthesis of Precursors for Bisphosphonate Compounds

Currently, there is no available research literature that documents the specific use of this compound in the synthesis of precursors for bisphosphonate compounds.

Application in Agrochemical Compound Design and Synthesis

The imidazole heterocycle is a well-established pharmacophore in medicinal and agrochemical research due to its wide range of biological activities. ijesrr.orgnano-ntp.com Derivatives of imidazole are known to possess potent antibacterial and antifungal properties, making them attractive scaffolds for the development of new agrochemicals to protect crops from phytopathogens. mdpi.comnih.gov The mechanism of action for many antimicrobial imidazoles involves the disruption of cell wall synthesis, interference with DNA replication, or damage to the cell membrane. mdpi.com

This compound serves as a reactive intermediate for the synthesis of a diverse library of imidazole-containing compounds for screening as potential agrochemicals. ijesrr.org By reacting the acetyl chloride with various nucleophiles (alcohols, amines, thiols), chemists can readily generate a series of esters, amides, and thioesters. This strategy allows for systematic modification of the molecule's periphery to optimize its activity against specific fungal or bacterial strains, enhance its stability, and improve its pharmacokinetic properties within a plant system. ijesrr.org

Research has shown that various structural modifications to the imidazole ring and its substituents can lead to enhanced antimicrobial efficacy. ijesrr.orgnano-ntp.com The development of derivatives from precursors like this compound is a key strategy in the search for novel, broad-spectrum agents to combat microbial diseases in agriculture. ijesrr.orgnano-ntp.com

Table 1: Antimicrobial Activity of Various Imidazole Derivatives

| Imidazole Derivative Class | Target Organisms | Noted Activity |

|---|---|---|

| General Imidazole Derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Inhibit growth by disrupting cell membranes and DNA replication. nano-ntp.commdpi.com |

| Imidazolinones | Gram-positive and Gram-negative bacteria, various fungi | Introduction of nitro, chloro, and hydroxyl groups enhances activity. nih.gov |

| Quinoline-linked Imidazoles | Escherichia coli, B. megaterium, C. albicans | Certain derivatives show moderate to high inhibition against bacteria and fungi. researchgate.net |

| L-valine/L-phenylalanine Derived Imidazolium (B1220033) Salts | Bacteria | Exhibit strong antibacterial action with low cytotoxicity. researchgate.net |

Chemical Modification of Biomolecules for Research Purposes

The ability to selectively modify biomolecules is a cornerstone of chemical biology, enabling detailed studies of biological function and the creation of novel therapeutic and diagnostic agents. The reactivity of this compound makes it a potential tool for such modifications.

Acetylation is a critical post-translational modification that influences protein stability, enzymatic activity, and protein-protein interactions. While often carried out by enzymes in vivo, chemical acetylation provides a method for researchers to attach acetyl groups to proteins and peptides in vitro for analytical and functional studies.

As an acyl chloride, this compound is a reactive acylating agent capable of modifying nucleophilic amino acid residues on the surface of proteins and peptides, such as the ε-amino group of lysine (B10760008) or the N-terminal amine. This reaction would result in the formation of a stable amide bond, covalently linking the imidazol-5-yl-acetyl group to the protein. While this specific reagent is not widely documented for this purpose, the fundamental reactivity of the acetyl chloride functional group provides a chemical basis for its potential application in this area. Such a modification could be used to probe protein structure, investigate the role of specific lysine residues in protein function, or introduce the imidazole moiety as a handle for further chemical manipulation.

Development of Novel Materials and Functional Polymers

Imidazole-functionalized polymers are a class of advanced materials with a growing number of applications in catalysis, ion exchange membranes, and smart materials. globethesis.comnih.gov The imidazole group can be incorporated into a polymer either by polymerizing imidazole-containing monomers or by post-polymerization modification of a reactive polymer backbone. nih.govacs.org

This compound is a candidate for the latter approach. Its reactive acetyl chloride handle allows it to be grafted onto polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This method offers a versatile route to functionalize well-characterized commodity polymers, thereby imparting them with the properties of the imidazole ring. For instance, polymers functionalized with imidazole groups have been investigated for use in:

Catalysis: The imidazole moiety can act as a basic catalyst or a ligand for metal-based catalysts. globethesis.com

Ion-Exchange Membranes: Imidazole groups, particularly when quaternized to form imidazolium salts, can serve as anion exchange sites in membranes for applications like alkaline fuel cells. google.com

Carbon Dioxide Capture: The nitrogen atoms in the imidazole ring can interact with and capture CO2, leading to the development of polymers for carbon capture and utilization. globethesis.com

The synthesis of these materials often involves multi-step processes under specific conditions to achieve the desired structure and function. nih.gov The use of a reactive precursor like this compound could simplify the introduction of the functional imidazole group onto a polymer support.

Table 2: Approaches for Synthesizing Imidazole-Functionalized Polymers

| Synthesis Strategy | Description | Potential Role of this compound |

|---|---|---|

| Polymerization of Imidazole Monomers | Direct polymerization of monomers that already contain an imidazole ring, such as vinylimidazole. acs.org | Could be used to synthesize a novel monomer before polymerization. |

| Post-Polymerization Modification | A pre-formed polymer with reactive sites (e.g., poly(vinyl alcohol)) is treated with an imidazole-containing compound. | Can act as the reactive imidazole-containing compound to graft onto a polymer backbone. |

| Multi-Component Reactions | One-pot synthesis using a variety of precursors, often with a catalyst, to build the polymer and the imidazole ring simultaneously. nih.gov | Not directly applicable as a starting material in most of these specific reported schemes. |

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(1H-imidazol-5-yl)acetyl chloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom in the molecule.

¹H NMR for Proton Environments and Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the adjacent methylene (B1212753) group.

The tautomeric nature of the imidazole ring means the N-H proton can reside on either nitrogen, but it typically appears as a very broad signal or is exchanged with deuterated solvents and not observed. The two protons on the imidazole ring (at the C-2 and C-4 positions) would appear as singlets, with their chemical shifts influenced by the electron-withdrawing nature of the acetyl chloride group. The proton at C-2 is generally expected to be the most downfield of the ring protons. The methylene (CH₂) protons, being adjacent to the strongly electron-withdrawing carbonyl group of the acyl chloride, would appear as a sharp singlet significantly downfield from typical alkyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a Non-Aqueous Solvent (e.g., CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (imidazole) | 8.0 - 8.5 | Singlet | 1H |

| H-4 (imidazole) | 7.2 - 7.6 | Singlet | 1H |

| CH₂ | 4.2 - 4.7 | Singlet | 2H |

Note: These are predicted values based on analogous structures and general NMR principles.

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its bonding environment.

For this compound, the most downfield signal is expected for the carbonyl carbon of the acyl chloride group due to the strong deshielding effect of the attached oxygen and chlorine atoms. The carbons of the imidazole ring will resonate in the aromatic region, with their specific shifts determined by the nitrogen atoms and the side chain. The methylene carbon will appear further upfield, though still deshielded by the adjacent carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetyl chloride) | 170 - 175 |

| C-2 (imidazole) | 135 - 140 |

| C-5 (imidazole) | 130 - 135 |

| C-4 (imidazole) | 118 - 122 |

Note: These are predicted values based on analogous structures and general NMR principles.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band at a high wavenumber, characteristic of the C=O stretch in a reactive acyl chloride. nist.gov Other key vibrations include the N-H stretch of the imidazole ring, C=C and C=N stretching vibrations within the ring, and the C-Cl stretch. ekb.eg The presence and position of these bands provide confirmatory evidence for the compound's structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (imidazole) | Stretch | 3100 - 3300 (broad) | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (aliphatic) | Stretch | 2900 - 3000 | Weak |

| C=O (acyl chloride) | Stretch | 1785 - 1815 | Strong, Sharp |

| C=N, C=C (ring) | Stretch | 1500 - 1650 | Medium |

Note: Predicted values are based on characteristic frequencies for these functional groups. nist.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) would be used. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks separated by two mass units (M⁺ and M+2) in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways include the loss of a chlorine radical (·Cl), the loss of carbon monoxide (CO), or cleavage of the entire acetyl chloride group, leading to characteristic fragment ions that can be identified.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HR-MS would be used to confirm the elemental composition of C₅H₅ClN₂O by matching the experimentally measured mass to the calculated exact mass of 144.0090. smolecule.com This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Due to the high reactivity of acyl chlorides, particularly their sensitivity to hydrolysis, direct analysis can be challenging. A common strategy for Gas Chromatography (GC) analysis involves in-situ derivatization. chromforum.org For instance, the acyl chloride can be reacted with an alcohol, such as methanol, to form the more stable methyl ester derivative, methyl 2-(1H-imidazol-5-yl)acetate. This stable derivative can then be readily analyzed using a standard GC instrument equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) to determine purity. japsonline.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment. A reversed-phase column could be used with a mobile phase consisting of an organic solvent (like acetonitrile) and water, buffered to maintain the stability of the imidazole ring. smolecule.com Given the compound's reactivity with water, anhydrous or non-aqueous HPLC conditions may be necessary to prevent on-column degradation. Detection is typically achieved using a UV detector, as the imidazole ring is a strong chromophore. HPLC is particularly useful for monitoring the disappearance of starting materials and the appearance of the acyl chloride during its synthesis.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for qualitatively monitoring the progress of a reaction. Its simplicity, speed, and low cost make it an indispensable tool in the research laboratory. The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents).

In the context of reactions involving this compound, TLC is employed to track the conversion of the starting material, typically 2-(1H-imidazol-5-yl)acetic acid, to the acyl chloride and its subsequent reaction with a nucleophile. A key challenge in monitoring reactions with acyl chlorides is their high reactivity and susceptibility to hydrolysis back to the corresponding carboxylic acid, which can occur on the silica gel plate itself. researchgate.netsciencemadness.org

To circumvent this issue, an indirect method of TLC analysis is often employed. A small aliquot of the reaction mixture is quenched with a nucleophile, such as an amine (e.g., aniline (B41778) or butylamine) or an alcohol (e.g., methanol). chemicalforums.com This converts the highly reactive this compound into a more stable amide or ester derivative, respectively. These derivatives are less polar than the starting carboxylic acid and can be readily visualized on a TLC plate.

The progress of the reaction is monitored by spotting the starting material, the reaction mixture (after quenching), and a co-spot (a mixture of the starting material and the reaction mixture) on the TLC plate. researchgate.net As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new, higher-running spot corresponding to the derivatized product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

A typical TLC setup for monitoring a reaction involving an imidazole derivative might utilize a silica gel stationary phase and a mobile phase consisting of a mixture of a polar and a non-polar solvent. The exact composition of the mobile phase is optimized to achieve good separation between the starting material and the product. For instance, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) is commonly used for such separations. nih.gov Visualization of the spots on the TLC plate is typically achieved using UV light, as imidazole-containing compounds are often UV-active. sciencemadness.org Alternatively, staining agents can be used. sciencemadness.org

Table 1: Illustrative TLC Monitoring of a Reaction to Form a Derivative of this compound

| Component | Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf Value |

| 2-(1H-imidazol-5-yl)acetic acid | Silica Gel GF254 | Dichloromethane (B109758)/Methanol (9:1) | UV (254 nm) | ~0.2 |

| Amide derivative | Silica Gel GF254 | Dichloromethane/Methanol (9:1) | UV (254 nm) | ~0.6 |

| Ester derivative | Silica Gel GF254 | Hexane/Ethyl Acetate (1:1) | UV (254 nm) | ~0.5 |

Note: Rf values are indicative and can vary based on specific reaction conditions, the exact derivative formed, and the precise TLC parameters.

X-ray Crystallography for Solid-State Structural Determination

Despite its utility, a search of the current academic literature and crystallographic databases reveals no publicly available X-ray crystal structure for this compound. The inherent reactivity and potential instability of this acyl chloride likely present significant challenges in obtaining a single crystal suitable for X-ray diffraction analysis. Acyl chlorides are prone to hydrolysis and may decompose over time, making crystallization difficult.

Were a suitable crystal of this compound to be obtained, X-ray crystallographic analysis would provide definitive data on its solid-state conformation, including the planarity of the imidazole ring and the orientation of the acetyl chloride group relative to the ring.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (Å3) | 673 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.42 |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic study. No experimental data for this compound is currently available.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are pivotal in elucidating the electronic structure of 2-(1H-imidazol-5-yl)acetyl chloride and predicting its reactivity. These computational methods, particularly Density Functional Theory (DFT), provide a molecular-level understanding of the compound's properties.

Molecular Orbital Analysis of Electrophilicity and Acyl Transfer Potential

The reactivity of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.com

In this compound, the imidazole (B134444) ring, being a π-excessive heterocycle, contributes significantly to the electronic environment. chemicalbook.com The nitrogen atoms in the imidazole ring, particularly the pyridine-type nitrogen (N-3), possess a lone pair of electrons that can influence the electron density distribution across the molecule. chemicalbook.com The acetyl chloride moiety, on the other hand, is a potent electrophile due to the inductive effect of the chlorine atom and the carbonyl group. openochem.org

The LUMO is expected to be localized predominantly on the carbonyl carbon of the acetyl chloride group, making it the primary site for nucleophilic attack. This high electrophilicity is a key characteristic of acyl chlorides. openochem.org The HOMO, conversely, is likely to be distributed over the imidazole ring, reflecting its electron-rich nature.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Primary Localization | Implication for Reactivity |

| HOMO | Imidazole Ring | Electron-donating character, potential site for electrophilic interaction. |

| LUMO | Carbonyl Carbon (acetyl chloride) | Primary site for nucleophilic attack, high electrophilicity. |

| HOMO-LUMO Gap | Relatively Small | High chemical reactivity and acyl transfer potential. |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways provides a dynamic perspective on the chemical transformations involving this compound. By mapping the potential energy surface, it is possible to identify the most favorable reaction routes and characterize the transition states.

For an acyl transfer reaction, the pathway would typically involve the approach of a nucleophile to the carbonyl carbon of the acetyl chloride group. This leads to the formation of a high-energy tetrahedral intermediate. The transition state for this step would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a slight elongation of the carbon-oxygen double bond.

Following the formation of the intermediate, the pathway proceeds to the expulsion of the chloride ion, regenerating the carbonyl group and completing the acyl transfer. The transition state for this second step would involve the partial breaking of the carbon-chlorine bond and the partial reformation of the carbon-oxygen double bond.

Studies on related systems, such as the proton transfer in an imidazole-imidazolium complex, have demonstrated the utility of computational methods like the Complete Active Space Self-Consistent Field (CASSCF) method to accurately model potential energy surfaces and characterize transition state geometries. nih.gov In the transition state of the imidazole-imidazolium complex, a significant change in bond lengths and angles was observed compared to the stable structure, highlighting the dynamic nature of these chemical processes. nih.gov A similar approach could be applied to model the acyl transfer reaction of this compound with various nucleophiles.

Computational Prediction of Spectroscopic Parameters for Experimental Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation and experimental validation of synthesized compounds like this compound.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netijpsonline.com For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the imidazole ring and the methylene (B1212753) protons of the acetyl group. The chemical shifts of the imidazole protons are influenced by the electronic environment of the ring, while the methylene protons would be deshielded due to the adjacent electron-withdrawing carbonyl group.

Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data. researchgate.net Key vibrational modes for this compound would include the C=O stretching frequency of the acyl chloride, which is expected to be at a high wavenumber, and the various C-H, C-N, and C=C stretching and bending vibrations of the imidazole ring.

Table 2: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Corresponding Functional Group |

| ¹H NMR | Deshielded singlet | Methylene protons (-CH₂-) |

| ¹H NMR | Signals in the aromatic region | Imidazole ring protons |

| ¹³C NMR | Highly deshielded signal | Carbonyl carbon (C=O) |

| IR | Strong absorption at high wavenumber | C=O stretching of acyl chloride |

| IR | Multiple bands in the fingerprint region | Imidazole ring vibrations |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful computational technique to study the influence of the solvent on the reactivity of a solute molecule. For a reactive species like this compound, the nature of the solvent can significantly impact reaction rates and mechanisms.

MD simulations of imidazole in aqueous solution have shown that water molecules form specific hydrogen bonding interactions with the nitrogen atoms of the imidazole ring. nih.govnih.govfigshare.comresearchgate.net These interactions can affect the electronic properties of the imidazole moiety and, consequently, its influence on the reactivity of the attached acetyl chloride group.

In a polar protic solvent like water or an alcohol, the solvent molecules can stabilize the charged tetrahedral intermediate formed during nucleophilic acyl substitution, thereby accelerating the reaction. In contrast, a non-polar aprotic solvent would offer less stabilization to this intermediate, potentially leading to a slower reaction rate.

MD simulations can provide detailed information on the solvation shell structure around the solute, the dynamics of solvent molecules, and the energetic contributions of solute-solvent interactions. This information is crucial for understanding how the solvent environment modulates the accessibility of the reactive site and the stability of transition states.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. nih.gov Such models can be highly valuable for predicting the reactivity of new, unsynthesized compounds.

A QSRR study for a series of derivatives of this compound could be developed by synthesizing a library of analogues with different substituents on the imidazole ring. The reactivity of these compounds in a specific acyl transfer reaction would be experimentally measured.

A wide range of molecular descriptors for each compound would then be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.

By employing statistical methods such as multiple linear regression or machine learning algorithms, a QSRR model can be built that relates a subset of these descriptors to the observed reactivity. nih.gov This model could then be used to predict the reactivity of other, yet to be synthesized, derivatives of this compound, facilitating the rational design of molecules with desired reactivity profiles. Such approaches have been successfully applied to understand the reactivity of other heterocyclic compounds. researchgate.netresearchgate.netnih.gov

Degradation Pathways and Chemical Stability in Controlled Research Environments

Investigation of Chemical Hydrolysis under Acidic and Basic Conditions

2-(1H-imidazol-5-yl)acetyl chloride, like other acyl chlorides, is susceptible to hydrolysis. The presence of water leads to its conversion to 2-(1H-imidazol-5-yl)acetic acid and hydrochloric acid. researchgate.net This reaction is typically rapid and exothermic. researchgate.net The mechanism of hydrolysis can differ under acidic and basic conditions.

Under acidic conditions, the carbonyl oxygen of the acetyl chloride is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, forming a tetrahedral intermediate. Subsequent loss of a proton and elimination of chloride ion yields the carboxylic acid. ualberta.ca

In basic media, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to produce the carboxylate salt. ualberta.ca The reaction is generally considered irreversible as the chloride ion is a good leaving group. ualberta.ca

The imidazole (B134444) ring itself can also influence the hydrolysis. The tautomeric equilibrium between the 1H and 3H forms of the imidazole ring can affect the electron density at different positions of the molecule, potentially influencing the reactivity of the acetyl chloride group. smolecule.com

For instance, studies on the hydrolysis of N-acylimidazoles have shown that the reaction can be catalyzed by both acids and bases. researchgate.net The rate of hydrolysis of a series of N-acylimidazoles was measured in 0.1 M HCl at 30°C, demonstrating the influence of the acyl group structure on reaction rates. researchgate.net The hydrolysis of acyl chlorides in pure water has also been the subject of kinetic studies, revealing the influence of solvent and temperature on the reaction rate. researchgate.net

The following table, while not containing specific data for the target compound, illustrates the type of data that would be generated in such a kinetic study, based on analogous compounds.

| Condition | pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

| Acidic | 2 | 25 | Data not available | Data not available |

| Neutral | 7 | 25 | Data not available | Data not available |

| Basic | 10 | 25 | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data for this compound.

Evaluation of Thermal Decomposition Pathways

Thermal stress can lead to the decomposition of this compound. While specific decomposition temperatures are not documented, acyl chlorides, in general, can decompose upon heating to produce phosgene, carbon monoxide, and carbon dioxide, along with hydrogen chloride. chemicalbook.com For imidazole-containing compounds, precise temperature control during reactions is crucial to avoid ring decomposition. smolecule.com For example, in the acylation of imidazo[1,5-a]pyridine (B1214698) systems, temperature control between 30–40°C is necessary to prevent ring breakdown. smolecule.com

Studies on Sensitivity to Oxidizing and Reducing Agents

The imidazole moiety is known to be susceptible to oxidation. nih.gov Forced degradation studies on daclatasvir, which contains an imidazole ring, showed that the imidazole moiety could be oxidized by hydrogen peroxide or azobisisobutyronitrile. nih.gov This suggests that this compound could also be sensitive to oxidizing agents, potentially leading to the formation of various oxidation products.

Information regarding the sensitivity of this compound to reducing agents is less prevalent in the available literature. However, the acetyl chloride group can generally be reduced to an aldehyde or an alcohol, depending on the reducing agent and reaction conditions.

Strategies for Mitigating Decomposition During Synthetic Procedures and Storage

Given its reactivity, several strategies are essential to mitigate the decomposition of this compound during its synthesis and storage.

Anhydrous Conditions: The synthesis and handling of this compound must be carried out under strictly anhydrous conditions to prevent hydrolysis. smolecule.com The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is critical. fishersci.dk

Temperature Control: Maintaining low temperatures during synthesis and storage is crucial to minimize thermal decomposition. Storage at or below +15°C is recommended for similar reactive compounds like acetyl chloride. chemicalbook.com For some specific imidazole derivatives, storage at -20°C or even -80°C is advised to ensure long-term stability. medchemexpress.com

Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen, helps to prevent reactions with atmospheric moisture and oxygen. fishersci.dk

Solvent Choice: The choice of solvent can significantly impact stability and reaction outcomes. Non-polar, aprotic solvents are generally preferred for reactions involving acyl chlorides to minimize side reactions. smolecule.com

In Situ Generation: To avoid the challenges of isolating and storing the reactive acyl chloride, it can be generated in situ for immediate use in subsequent reaction steps. This approach is common in peptide synthesis and other acylation reactions. smolecule.com

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(1H-imidazol-5-yl)acetyl chloride?

- Methodological Answer : A common approach involves chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂). For example, analogous imidazole derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) are synthesized via SOCl₂-mediated chlorination of alcohol precursors under anhydrous conditions . Reaction optimization includes temperature control (e.g., reflux in THF) and stoichiometric excess of SOCl₂ to ensure complete conversion. Post-synthesis purification via vacuum distillation or recrystallization is critical to isolate the acetyl chloride derivative.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Due to its acyl chloride reactivity, the compound must be stored under inert conditions (argon or nitrogen atmosphere) at temperatures below 4°C to prevent hydrolysis or decomposition. Similar imidazole-derived acyl chlorides (e.g., 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride) are stabilized by low-temperature storage in airtight, moisture-free containers . Regular monitoring via FTIR or NMR is recommended to detect hydrolyzed byproducts (e.g., carboxylic acids).

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the imidazole ring protons (δ 7.0–8.5 ppm) and acetyl chloride carbonyl (δ ~170 ppm).

- FTIR : A strong C=O stretch near 1800 cm⁻¹ and C-Cl absorption at 750–550 cm⁻¹.

- Mass Spectrometry (EI/ESI) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₅ClN₂O⁺).

Cross-referencing with PubChem data for structurally related compounds (e.g., methyl 2-(1H-imidazol-5-yl)acetate hydrochloride) ensures accurate assignment .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

- Methodological Answer : The electron-rich imidazole ring increases electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles like amines or alcohols. For example, ethyl 2-chloro-1H-imidazole-5-carboxylate undergoes chloro substitution with amines under mild conditions (room temperature, DCM solvent) . Kinetic studies using HPLC or in-situ IR can quantify reaction rates. Competing side reactions (e.g., hydrolysis) require strict anhydrous protocols.

Q. What role does this compound play in synthesizing bioactive peptide derivatives?

- Methodological Answer : The compound serves as an acylating agent for introducing imidazole motifs into peptides. For instance, imidazole-containing dipeptides (e.g., glycyl-glycyl-L-histidine) are synthesized via coupling reactions using Fmoc-protected amino acids and acyl chlorides . Optimizing reaction pH (7–9) and using coupling agents like HOBt/DCC minimizes racemization. LC-MS and MALDI-TOF are used to validate product integrity.

Q. How can researchers resolve contradictions in reported biological activities of imidazole-acetyl chloride derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic approaches include:

- Dose-Response Studies : To establish EC₅₀/IC₅₀ values across multiple models.

- Metabolic Profiling : Using LC-MS/MS to identify active metabolites (e.g., endogenous analogues like 2-(1H-imidazol-5-yl)acetic acid) .

- Structural-Activity Relationship (SAR) Analysis : Comparing derivatives (e.g., ethyl esters vs. acyl chlorides) to isolate functional group contributions .

Data Contradictions and Validation

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may stem from solvent purity or catalyst use. Reproducibility requires strict adherence to anhydrous conditions and stoichiometric ratios .

- Biological Activity : While some studies highlight therapeutic potential (e.g., enzyme inhibition), others note limited bioavailability. Validating via parallel assays (e.g., in vitro enzymatic vs. in vivo models) clarifies context-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.